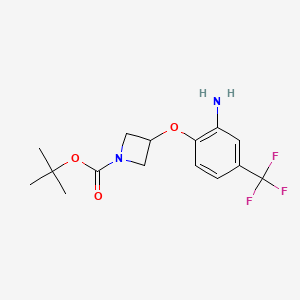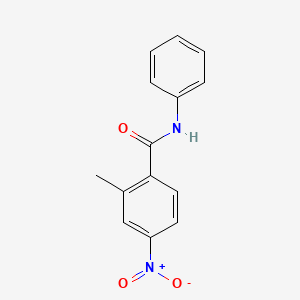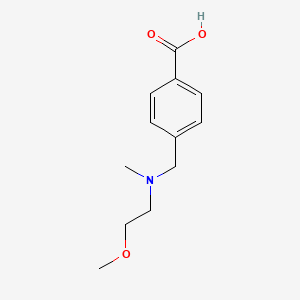
3-Bromo-2-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-bromo-2-(1-methylethoxy)- is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenol, where the hydrogen atom in the phenol ring is substituted by a bromine atom and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3-bromo-2-(1-methylethoxy)- typically involves the bromination of phenol derivatives. One practical method involves the use of an electrophilic brominating reagent such as PhIOAcBr, which is prepared by mixing PIDA and AlBr3. This reagent is stable and can be stored at 4°C for up to a month without significant loss of reactivity . The reaction conditions are mild and efficient, making it suitable for a broad scope of arenes, including sterically hindered substrates.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar electrophilic brominating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Phenol, 3-bromo-2-(1-methylethoxy)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom in the compound makes it highly reactive towards electrophiles, facilitating further substitution reactions.
Reduction: Quinones derived from this compound can be reduced back to hydroquinones using reducing agents.
Common Reagents and Conditions:
Bromination: PhIOAcBr in the presence of AlBr3.
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3).
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Major Products:
Electrophilic Substitution: Various substituted phenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
Scientific Research Applications
Phenol, 3-bromo-2-(1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Phenol, 3-bromo-2-(1-methylethoxy)- exerts its effects involves its interaction with various molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom directs the incoming electrophile to the ortho and para positions relative to the phenolic group. This reactivity is leveraged in various synthetic applications.
Comparison with Similar Compounds
- Phenol, 2-bromo-3-(1-methylethoxy)-
- Phenol, 3-bromo-4-(1-methylethoxy)-
Comparison: Phenol, 3-bromo-2-(1-methylethoxy)- is unique due to the specific positioning of the bromine and isopropoxy groups, which influence its reactivity and applications. Compared to its isomers, this compound may exhibit different reactivity patterns in electrophilic substitution reactions, making it suitable for specific synthetic routes and applications.
Properties
CAS No. |
1026796-53-1 |
|---|---|
Molecular Formula |
C9H11BrO2 |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-bromo-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |
InChI Key |
OSULYEKTMXRPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)


methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)



![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)


